3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Description
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenoxyethyl group, and an indolone core
Properties
Molecular Formula |
C27H22ClNO6 |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C27H22ClNO6/c28-19-7-10-21(11-8-19)33-14-13-29-23-4-2-1-3-22(23)27(32,26(29)31)16-20(30)9-5-18-6-12-24-25(15-18)35-17-34-24/h1-12,15,32H,13-14,16-17H2/b9-5+ |
InChI Key |
LGUQKBLADYTFAZ-WEVVVXLNSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)CC3(C4=CC=CC=C4N(C3=O)CCOC5=CC=C(C=C5)Cl)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4N(C3=O)CCOC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the benzodioxole ring, the chlorophenoxyethyl group, and the indolone core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has numerous applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one include:
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole:
S-substituted 5-sulfonylmethyl(ethyl)-1,3,4-thiadiazol-2-amines: Exhibits various biological activities and is used in different research fields.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research applications .
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